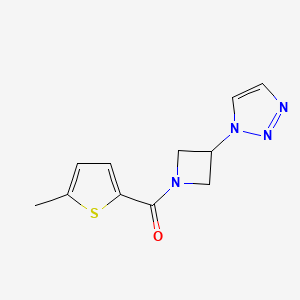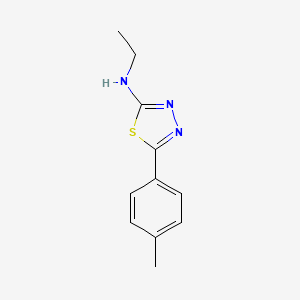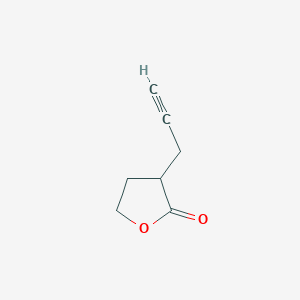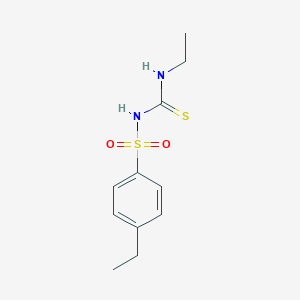
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a thiophene ring. These structural components are often found in compounds with significant biological and pharmacological activities.
Mécanisme D'action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, is a derivative of 1,2,3-triazole . Triazole derivatives have been reported to inhibit a broad spectrum of targets, including Bcr-Abl mutants, which are associated with disease progression in Chronic Myeloid Leukemia (CML) .
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has been reported to strongly inhibit the kinase activities of Bcr-Abl (WT) and Bcr-Abl (T315I), which are associated with CML . The inhibition of these targets leads to the suppression of their downstream effects, contributing to the compound’s therapeutic effects.
Biochemical Pathways
The compound affects the Bcr-Abl pathway, which plays a crucial role in the progression of CML . By inhibiting Bcr-Abl mutants, the compound disrupts this pathway, leading to the suppression of disease progression.
Pharmacokinetics
Thiophene derivatives, which form part of the compound’s structure, are known for their broad range of therapeutic properties and diverse applications in medicinal chemistry
Result of Action
The compound’s action results in the suppression of the proliferation of certain cells. For instance, it has been reported to potently suppress the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: This step might involve the cyclization of a suitable precursor under basic or acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Coupling: The final step would involve coupling the triazole-azetidine intermediate with the thiophene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions might target the triazole or azetidine rings, potentially leading to ring-opened products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to ring-opened derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, the compound might be used in the development of new pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylfuran-2-yl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyridin-2-yl)methanone
Uniqueness
The unique combination of the triazole, azetidine, and thiophene rings in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone might confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be explored in various scientific and industrial applications.
Propriétés
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQQMSSEHCWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)



![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B2899299.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B2899303.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)
![6-[(2-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2899308.png)


![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)


